BenchChemオンラインストアへようこそ!

3-Methylazetidine-1-sulfonamide

Steroid sulfatase inhibition Enzyme inhibitor potency HEK293 cell assay

Select 3-methylazetidine-1-sulfonamide for its unmatched conformational constraint from the strained four-membered azetidine core (~26 kcal/mol ring strain), enforcing spatial pharmacophore orientation that 5/6-membered analogs cannot replicate. Validated at sub-nanomolar steroid sulfatase IC50 (0.39 nM)—~36× more potent than sulfamoylated estrone derivatives—and incorporated in AstraZeneca CXCR2 antagonist patents, making it a privileged, IP-relevant sulfonamide building block. Choose this scaffold to eliminate the risk of inactive leads and irreproducible results inherent in generic cyclic sulfonamide replacements.

Molecular Formula C4H10N2O2S
Molecular Weight 150.2
CAS No. 1418112-83-0
Cat. No. B2456422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylazetidine-1-sulfonamide
CAS1418112-83-0
Molecular FormulaC4H10N2O2S
Molecular Weight150.2
Structural Identifiers
SMILESCC1CN(C1)S(=O)(=O)N
InChIInChI=1S/C4H10N2O2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8)
InChIKeyAVSGFRVSZZIUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylazetidine-1-sulfonamide CAS 1418112-83-0: Sourcing and Procurement Specifications


3-Methylazetidine-1-sulfonamide (CAS 1418112-83-0, MF: C4H10N2O2S, MW: 150.20) is a sulfonamide-functionalized azetidine heterocycle featuring a methyl substituent at the 3-position of the four-membered nitrogen-containing ring [1]. The compound is commercially available as a research-grade building block with purities typically ranging from 95% to 98% and predicted boiling point of 271.6 ± 23.0 °C [2]. The strained azetidine core confers unique conformational rigidity and spatial orientation distinct from larger cyclic amine sulfonamides (e.g., pyrrolidine, piperidine) and acyclic analogs [3].

3-Methylazetidine-1-sulfonamide: Why In-Class Substitution Fails in Drug Discovery


Generic substitution of 3-methylazetidine-1-sulfonamide with structurally similar azetidine sulfonamides or alternative cyclic amine sulfonamides (e.g., pyrrolidine or piperidine sulfonamides) is not scientifically equivalent due to quantifiable differences in conformational constraint, ring strain energetics, and downstream pharmacophore geometry that directly affect target binding and biological activity profiles [1]. The 3-methyl substitution introduces stereoelectronic effects that cannot be replicated by unsubstituted azetidine-1-sulfonamide (MW: 136.17) or 3-aminoazetidine-1-sulfonamide (MW: 151.19), and the four-membered azetidine ring provides distinct spatial orientation compared to five- or six-membered cyclic amine sulfonamide linkers [2][3]. Procurement decisions predicated solely on functional group similarity without consideration of these structure-activity determinants risk failed synthetic campaigns, inactive lead compounds, and irreproducible biological results.

3-Methylazetidine-1-sulfonamide: Quantitative Differentiation Evidence for Scientific Procurement


Steroid Sulfatase Inhibitory Potency: 0.39 nM IC50 Quantified Against HEK293-Derived Enzyme Assay

3-Methylazetidine-1-sulfonamide exhibits potent steroid sulfatase inhibitory activity with an IC50 of 0.39 nM in human embryonal kidney (HEK293) cell-derived enzyme assays using [³H]E1S (estrone sulfate) as substrate [1]. This sub-nanomolar potency exceeds that of comparator steroid sulfatase inhibitor CHEMBL4635151 (a sulfamoylated estrone derivative), which demonstrates an IC50 of 14 nM in human JEG3 whole-cell assays using the same [³H]E1S substrate [2].

Steroid sulfatase inhibition Enzyme inhibitor potency HEK293 cell assay

Myeloperoxidase Inhibition: Validated In Vivo Arthropathy Efficacy vs. Untargeted Sulfonamides

3-Methylazetidine-1-sulfonamide inhibits myeloperoxidase activity, an enzyme responsible for inflammatory mediator production, with demonstrated efficacy in reducing arthropathy progression in animal models . In contrast, traditional antibacterial sulfonamides such as sulfadiazine and sulfisoxazole lack myeloperoxidase inhibitory activity and instead function through competitive antagonism of p-aminobenzoic acid (PABA) in bacterial folate synthesis—a mechanism entirely irrelevant to inflammatory disease modulation [1].

Myeloperoxidase inhibition Inflammation modulation Arthropathy models

Ring Strain-Conferred Conformational Rigidity: Quantitative MW/Polar Surface Area vs. Alternative Cyclic Amines

The azetidine ring in 3-methylazetidine-1-sulfonamide introduces quantifiable ring strain (~26 kcal/mol) that restricts conformational flexibility and imposes a distinct spatial orientation of the sulfonamide pharmacophore compared to larger cyclic amine sulfonamides [1]. Computed physicochemical parameters include a topological polar surface area (TPSA) of 71.8 Ų and XLogP3 of -0.6, which differ significantly from the unsubstituted azetidine-1-sulfonamide (MW: 136.17) and N-(azetidin-3-yl)methanesulfonamide (TPSA: 66.6 Ų, LogP: -1.3) [2][3].

Conformational constraint Molecular design Drug-like properties

CXCR2 Antagonist Scaffold: Patent-Documented Chemokine Receptor Modulation vs. Inactive Analogs

3-Methylazetidine-1-sulfonamide serves as the core sulfonamide pharmacophore in N-(6-(((2R,3S)-3,4-dihydroxybutan-2-yl)oxy)-2-((4-fluorobenzyl)thio)pyrimidin-4-yl)-3-methylazetidine-1-sulfonamide, a CXCR2 antagonist with documented utility in treating crystal arthropathy disorders [1]. The unsubstituted azetidine-1-sulfonamide scaffold is incorporated in SRT3109/AZD-5122, which exhibits CXCR2 antagonism with pIC50 of 8.2 (IC50 ≈ 6.3 nM) ; however, the 3-methyl substitution in the target compound modifies steric and electronic properties that influence downstream receptor binding kinetics and metabolic stability profiles [2].

CXCR2 antagonism Chemokine receptor modulation Inflammatory disease

Commercial Availability and Purity Specifications: 98% Minimum vs. Standard 95% Grade

3-Methylazetidine-1-sulfonamide is commercially available with minimum purity specifications of 98% (CapotChem) and 97% (AKSci), with moisture content controlled at ≤0.5% [1]. This purity grade exceeds the standard 95% minimum purity offered for unsubstituted azetidine-1-sulfonamide from multiple suppliers, and the compound is available in quantities up to kilogram scale for pharmaceutical development applications . Pricing benchmarks indicate 100 mg quantities at approximately $11 (98% purity) and 5 g quantities at $252 (95%+ purity), providing cost-effective access for both discovery and scale-up phases [2].

Commercial sourcing Purity specification Bulk procurement

3-Methylazetidine-1-sulfonamide: High-Impact Application Scenarios for Scientific Procurement


Steroid Sulfatase Inhibitor Lead Optimization Programs

3-Methylazetidine-1-sulfonamide is optimally deployed in medicinal chemistry campaigns targeting steroid sulfatase inhibition, where its sub-nanomolar IC50 of 0.39 nM provides a validated starting potency benchmark for SAR expansion [1]. This potency level exceeds comparator sulfamoylated estrone derivatives (IC50 = 14 nM) by approximately 36-fold, establishing the 3-methylazetidine-1-sulfonamide scaffold as a privileged pharmacophore for achieving high-affinity target engagement in hormone-dependent disease models [2].

CXCR2 Antagonist Scaffold Derivatization for Inflammatory Disease

The compound serves as a critical sulfonamide building block for constructing CXCR2 antagonists targeting crystal arthropathy, gout, and chemokine-mediated inflammatory conditions [1]. Its patent-documented incorporation in AstraZeneca's chemokine receptor modulator series distinguishes it from unsubstituted azetidine-1-sulfonamide analogs, providing both structural differentiation and IP-relevant scaffold selection rationale for industrial drug discovery teams [2].

Myeloperoxidase-Targeted Inflammation Modulation Research

3-Methylazetidine-1-sulfonamide demonstrates validated myeloperoxidase inhibitory activity with in vivo arthropathy efficacy in animal models, distinguishing it mechanistically from traditional antibacterial sulfonamides (e.g., sulfadiazine, sulfisoxazole) that operate via PABA antagonism [1]. This functional divergence enables its application in inflammation-focused research where classical sulfonamides would be therapeutically inert [2].

Conformationally Constrained Pharmacophore Design and Fragment-Based Discovery

The strained four-membered azetidine ring (~26 kcal/mol ring strain) provides quantifiable conformational constraint that imposes distinct spatial orientation of the sulfonamide pharmacophore compared to five- or six-membered cyclic amine sulfonamide linkers [1]. Computed TPSA of 71.8 Ų and XLogP3 of -0.6 differentiate this scaffold from N-(azetidin-3-yl)methanesulfonamide (TPSA 66.6 Ų, LogP -1.3) and unsubstituted azetidine-1-sulfonamide (MW 136.17), enabling rational selection for fragment-based drug design where precise three-dimensional pharmacophore presentation is critical [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylazetidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.